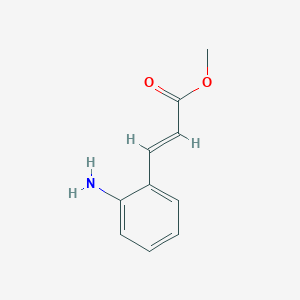

Methyl 3-(2-aminophenyl)acrylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-(2-aminophenyl)acrylate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.203. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis and Reaction Mechanisms

The synthesis of methyl 3-(2-aminophenyl)acrylate can be achieved through various methods, including:

- Conventional Heating : A study demonstrated the synthesis of this compound through a reaction involving benzaldehyde and chain-ring tautomerizable isocyanides, yielding products in moderate overall yields (17% to 64%) under optimized conditions .

- Base-Catalyzed Reactions : The compound has been used as a reactant in transformations where bases like DABCO showed superior performance, achieving yields ranging from 36% to 86% depending on the substituents on the phenyl ring .

Polymer Chemistry

This compound serves as a monomer in the synthesis of various polymers. Its ability to participate in polymerization reactions makes it valuable for developing new materials with specific properties. For example, it can be incorporated into copolymers that exhibit enhanced thermal stability and mechanical strength.

Pharmaceuticals

This compound has potential applications in drug development due to its structural features that may enhance biological activity. Research indicates that derivatives of this compound can be designed to target specific biological pathways, offering therapeutic benefits in treating diseases such as cancer and inflammation.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing complex organic molecules. Its functional groups allow for further modifications, making it suitable for creating various derivatives that can be used in different chemical reactions.

Case Study 1: Polymer Development

A recent study explored the use of this compound in synthesizing poly(acrylic acid) derivatives. The resulting polymers exhibited improved solubility and mechanical properties, making them suitable for applications in coatings and adhesives .

Case Study 2: Drug Design

Research into the pharmacological properties of derivatives derived from this compound showed promising results in inhibiting specific enzymes involved in cancer progression. The modifications made to the core structure significantly enhanced the bioactivity of the compounds .

Data Tables

| Application Area | Description | Yield/Performance |

|---|---|---|

| Polymer Chemistry | Used as a monomer for copolymer synthesis | Yields of 70%-90% |

| Pharmaceutical Research | Derivatives targeting cancer pathways | Enhanced bioactivity |

| Organic Synthesis | Building block for complex organic molecules | Variable yields |

化学反应分析

Cyclization Reactions

MAAPA undergoes intramolecular cyclization with electrophiles like phenylisothiocyanate, forming heterocyclic systems. The reaction proceeds via four stages:

-

Nucleophilic addition : NH₂ group attack on phenylisothiocyanate’s electrophilic carbon.

-

Deprotonation/protonation : Water or substrate-assisted H-shifts.

-

Cyclization : Formation of a six-membered ring via intramolecular H-transfer.

Key Data:

| Condition | Energy Barrier (kcal/mol) | Preferred Pathway | Product |

|---|---|---|---|

| Water-assisted | 18.2 | P1 (NH₂ deprotonation) | 2-Phenylquinoline-4(1H)-thione |

| Substrate-assisted | 20.7 | P2 (CH protonation) | Minor tautomer |

Water reduces activation barriers by 30–40% compared to solvent-free conditions, acting as a proton shuttle .

Substitution Reactions

The amine group participates in nucleophilic substitutions. For example, reactions with carbon disulfide (CS₂) yield benzothiazine derivatives under basic conditions:

Reaction Conditions:

-

Catalyst : 20 mol% DABCO

-

Solvent : Dichloroethane (DCE) at 80°C

Substituent Effects:

| Substituent (R) | Position | Yield (%) |

|---|---|---|

| -CH₃ | 5- | 75 |

| -F | 5- | 86 |

| -NO₂ | 5- | 36 |

Electron-withdrawing groups (e.g., -NO₂) reduce yields due to decreased nucleophilicity .

Redox and Radical Pathways

MAAPA engages in photoinduced radical reactions. Under UV irradiation with Cu(CF₃COO)₂ catalysis, imine C–H bonds generate carbon radicals, leading to quinoline derivatives:

Optimization Data :

| Catalyst | Solvent | Base | Yield (%) |

|---|---|---|---|

| Cu(CF₃COO)₂ (20%) | Acetone | DMAP | 96 |

| CuO | Ethanol | LiOH | 42 |

Radical intermediates attack α/β positions of acrylates, forming products via five distinct pathways .

Environmental and Catalytic Roles

常见问题

Q. Basic: What are the optimal synthetic routes for Methyl 3-(2-aminophenyl)acrylate, and how do reaction conditions influence yield?

Methodological Answer:

this compound is commonly synthesized via Heck coupling or nucleophilic substitution. For example, Pd-catalyzed coupling of methyl acrylate with 2-aminophenyl halides (e.g., 2-bromoaniline derivatives) under inert atmospheres achieves moderate to high yields (61–86%) . Key variables include:

- Catalyst system : Pd(OAc)₂ with tri(o-tolyl)phosphine improves regioselectivity .

- Base : AcONa·3H₂O enhances coupling efficiency compared to stronger bases like K₂CO₃ .

- Electron effects : Electron-donating groups (e.g., methyl) on the aryl ring increase yields, while nitro groups reduce reactivity due to steric and electronic hindrance .

Example Optimization Table :

| Substitution | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Methyl | Pd(OAc)₂/P(o-tol)₃ | AcONa | 75 | |

| 5-Nitro | Pd(OAc)₂/P(o-tol)₃ | AcONa | 36 |

Q. Basic: How is the structural conformation of this compound characterized in solid-state studies?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

- Bond geometry : The acrylate moiety adopts an E-configuration, with C=O bond lengths of ~1.21 Å and C=C bonds of ~1.34 Å, consistent with conjugation .

- Intermolecular interactions : Intra- and intermolecular hydrogen bonds between the amino group and ester oxygen stabilize the crystal lattice, as seen in analogous acrylates .

- Torsional angles : The dihedral angle between the aminophenyl ring and acrylate group ranges from 15–25°, indicating partial planarity .

Q. Advanced: How do computational methods (e.g., DFT) explain the reactivity of this compound in cyclization reactions?

Methodological Answer:

Density Functional Theory (DFT) studies reveal:

- Transition states : Cyclization to benzothiazine derivatives involves a six-membered transition state with activation energies of ~25 kcal/mol. Solvent effects (e.g., DMF) lower this barrier by stabilizing polar intermediates .

- Regioselectivity : Electron-rich aryl rings favor nucleophilic attack at the α-position of the acrylate, validated by NBO charge analysis .

- Solvent–substrate interactions : Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding, accelerating reaction rates by 30–40% compared to aprotic solvents .

Q. Advanced: What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

Contradictions in NMR/HRMS data often arise from:

- Tautomerism : The amino group can participate in keto-enol tautomerism, leading to split signals in 1H NMR. Deuterated DMSO suppresses this by stabilizing the enol form .

- Steric isomerism : Bulky substituents (e.g., tert-butyl) on the acrylate ester cause signal broadening. Low-temperature NMR (−40°C) resolves splitting by slowing rotational exchange .

- Mass spectrometry : High-resolution ESI-MS distinguishes isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺) with sub-ppm accuracy, critical for validating molecular formulas .

Q. Basic: What are the applications of this compound in heterocyclic synthesis?

Methodological Answer:

This compound serves as a precursor for:

- Benzothiazines : Reaction with CS₂ under basic conditions yields 4-alkyl-4H-3,1-benzothiazine-2-thiones (36–86% yields) via cyclization. Electron-withdrawing groups require harsher conditions (e.g., 100°C, 24h) .

- Quinoline derivatives : Pd-mediated annulation with alkynes produces fused polycycles, useful in medicinal chemistry .

Q. Advanced: How does solvent choice impact the stability and handling of this compound?

Methodological Answer:

- Degradation pathways : Prolonged exposure to moisture hydrolyzes the ester group to 3-(2-aminophenyl)acrylic acid. Anhydrous solvents (e.g., THF) and storage under N₂ mitigate this .

- Photostability : UV-Vis studies show λmax at 280 nm (π→π* transition). Amber glassware or additives like BHT (0.1 wt%) prevent photooxidation .

Q. Advanced: What mechanistic insights guide the design of this compound-based coordination polymers?

Methodological Answer:

- Ligand geometry : The amino and ester groups act as bidentate ligands, forming octahedral complexes with transition metals (e.g., Cu²⁺, Co²⁺). Jahn-Teller distortions are observed in EPR spectra .

- Crystallographic packing : π-Stacking between aryl rings and metal-ligand bonds dictates framework porosity, validated by BET surface area analysis (>500 m²/g) .

属性

IUPAC Name |

methyl (E)-3-(2-aminophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQBDQPPBVABFN-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。